

Spectroscopic Profile of 3'-Allyl-4'-hydroxyacetophenone: A Technical Guide

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Compound of Interest

Compound Name: 3'-Allyl-4'-hydroxyacetophenone

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Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **3'-Allyl-4'-hydroxyacetophenone**, a valuable building block in organic synthesis and drug discovery. This document compiles and presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a clear and accessible format. Detailed experimental protocols for acquiring these spectra are also provided to aid in the reproduction and verification of the data. The logical workflow for spectroscopic analysis is visually represented to enhance understanding.

Introduction

3'-Allyl-4'-hydroxyacetophenone (CAS No: 1132-05-4) is an aromatic ketone that incorporates both a reactive allyl group and a phenolic hydroxyl group.^{[1][2][3][4]} These functional groups make it a versatile precursor for the synthesis of a wide range of more complex molecules, including potential pharmaceutical agents. Accurate and detailed spectroscopic data is paramount for the unambiguous identification and characterization of this compound, ensuring the integrity of subsequent research and development activities. This guide serves as a central repository for the essential spectroscopic information of **3'-Allyl-4'-hydroxyacetophenone**.

Spectroscopic Data

The following sections present the key spectroscopic data for **3'-Allyl-4'-hydroxyacetophenone**, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. While the complete experimental ^1H NMR spectrum for **3'-Allyl-4'-hydroxyacetophenone** is not publicly available in tabulated form, data for structurally similar compounds can provide expected chemical shift ranges. For example, in related hydroxyacetophenone derivatives, the acetyl protons typically appear as a singlet around δ 2.5-2.6 ppm, and aromatic protons resonate in the δ 6.8-8.0 ppm region.[5][6] The protons of the allyl group are expected in the δ 3.4-6.1 ppm range.

Carbon NMR provides information about the different carbon environments in a molecule. As with ^1H NMR, a complete, experimentally verified peak list for **3'-Allyl-4'-hydroxyacetophenone** is not readily available in the public domain. However, based on data from analogous acetophenones, the expected chemical shifts can be estimated.[5][6] The carbonyl carbon is anticipated to be in the δ 196-199 ppm range. Aromatic carbons typically appear between δ 110-160 ppm. The carbons of the allyl group are expected to resonate with the CH_2 at approximately δ 30-40 ppm, and the vinyl carbons between δ 115-140 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The NIST/EPA Gas-Phase IR Database contains a spectrum for **3'-Allyl-4'-hydroxyacetophenone**.[1] The characteristic absorption bands are summarized in the table below.

Wavenumber (cm ⁻¹)	Assignment
~3400-3200 (broad)	O-H stretch (phenolic)
~3100-3000	C-H stretch (aromatic & vinyl)
~2950-2850	C-H stretch (aliphatic)
~1680-1660	C=O stretch (ketone)
~1640-1620	C=C stretch (alkene)
~1600, 1500, 1450	C=C stretch (aromatic ring)
~990, 910	=C-H bend (alkene)

Note: The exact peak positions can vary slightly depending on the sample preparation and the physical state.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. An electron ionization (EI) mass spectrum is available for **3'-Allyl-4'-hydroxyacetophenone** in the NIST database.[\[1\]](#)[\[2\]](#)

m/z	Assignment
176	[M] ⁺ (Molecular Ion)
161	[M - CH ₃] ⁺
133	[M - CH ₃ CO] ⁺
135	[M - C ₃ H ₅] ⁺ (loss of allyl group)

Note: The relative intensities of the fragments are crucial for detailed spectral interpretation and can be found in the NIST database.

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

- Accurately weigh approximately 5-10 mg of **3'-Allyl-4'-hydroxyacetophenone**.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry vial.
- Transfer the solution to a standard 5 mm NMR tube.

Instrumental Parameters (^1H NMR):

- Spectrometer: 400 MHz or higher field instrument.
- Pulse Program: Standard single-pulse sequence.
- Spectral Width: 0-12 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64, depending on the sample concentration.

Instrumental Parameters (^{13}C NMR):

- Spectrometer: 100 MHz or higher.
- Pulse Program: Proton-decoupled pulse sequence.
- Spectral Width: 0-220 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more, as ^{13}C has a low natural abundance.

Infrared (IR) Spectroscopy

Sample Preparation (Solid Film):

- Dissolve a small amount (a few milligrams) of **3'-Allyl-4'-hydroxyacetophenone** in a volatile solvent (e.g., dichloromethane or acetone).
- Apply a drop of the solution to the surface of a salt plate (e.g., NaCl or KBr).
- Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

[7]

Instrumental Parameters:

- Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
- Scan Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- A background spectrum of the clean, empty sample compartment should be recorded prior to sample analysis.

Mass Spectrometry (MS)

Sample Introduction:

- Direct Insertion Probe (for solids): A small amount of the solid sample is placed in a capillary tube and introduced directly into the ion source.
- Gas Chromatography (GC-MS): The sample is dissolved in a suitable solvent and injected into a gas chromatograph for separation before entering the mass spectrometer.

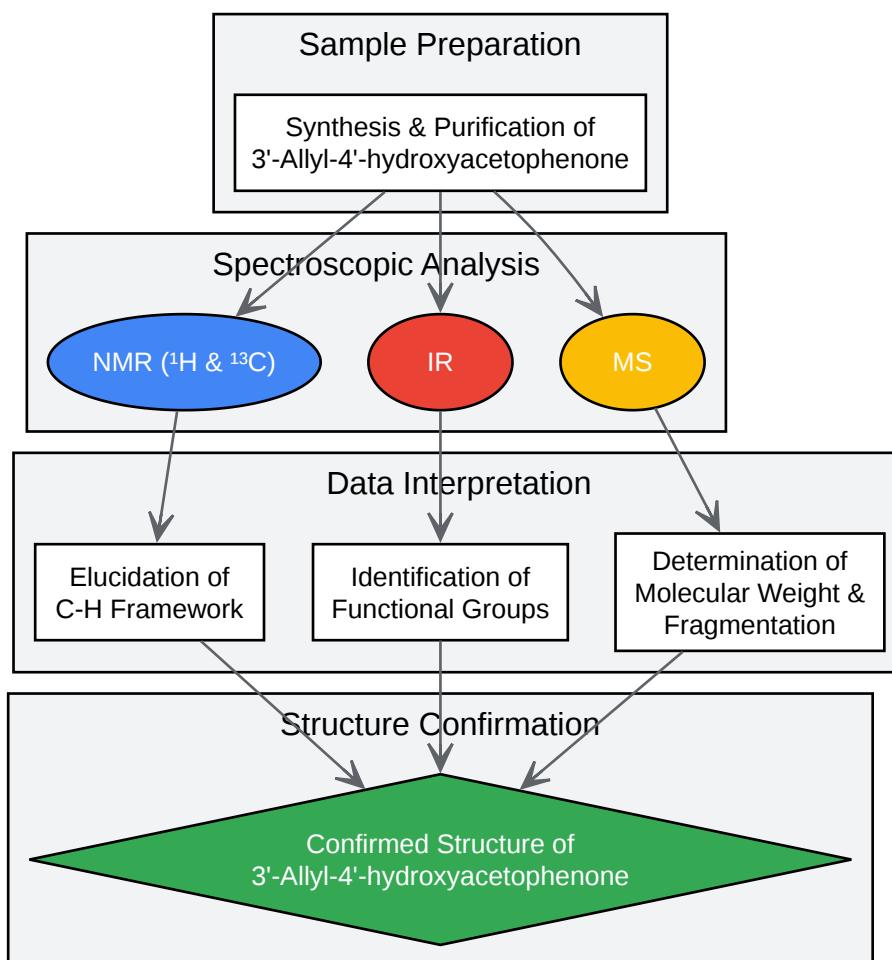
Instrumental Parameters (Electron Ionization - EI):

- Ionization Energy: 70 eV.[5]

- Ion Source Temperature: 200-250 °C.
- Mass Range: m/z 40-400.
- Scan Speed: 1-2 scans/second.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like **3'-Allyl-4'-hydroxyacetophenone**.



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Spectroscopic Analysis Workflow

Conclusion

This technical guide provides a consolidated resource for the spectroscopic data of **3'-Allyl-4'-hydroxyacetophenone**. While complete, experimentally verified NMR data remains to be published in an easily accessible format, the provided information, based on available spectra and data from analogous compounds, offers a strong foundation for researchers. The detailed experimental protocols and the visual workflow aim to facilitate the accurate identification and characterization of this important synthetic intermediate.

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